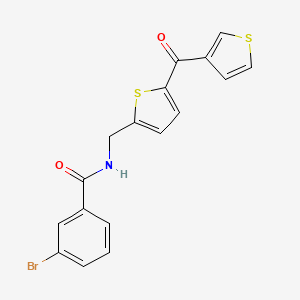

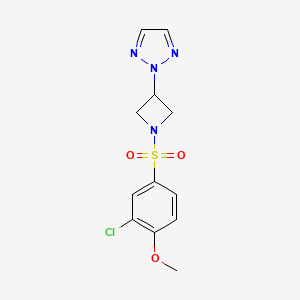

3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . Thiophene derivatives, like the one you mentioned, are essential in various fields, including medicinal chemistry and material science . They are known to exhibit a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” would be complex due to the presence of multiple functional groups and a thiophene ring. The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The chemical reactions involving “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” would be complex and depend on the reaction conditions and the reactants involved. Thiophene derivatives are known to participate in various types of reactions, including condensation reactions .Physical And Chemical Properties Analysis

Thiophene, the core structure in “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Compounds with structures similar to 3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide have been explored for their unique reactivity in organic synthesis. For instance, the reaction of brominated benzolactones with thioureas and thioamides under basic conditions can lead to unexpected products through Eschenmoser coupling reactions, illustrating the potential for creating novel organic compounds (Kammel et al., 2015). Furthermore, the synthesis of benzothiophene derivatives by cyclization of thiophenyl-acetals and ketones showcases the versatility of these compounds in generating heterocyclic structures (Pié and Marnett, 1988).

Photochemical Synthesis

Photochemical reactions involving halogenated thiophenes have demonstrated the ability to produce phenyl derivatives, highlighting a method for structural modification that could be applicable in the design of organic materials with specific properties (Antonioletti et al., 1986).

Potential Medicinal Applications

While direct information on the medicinal applications of 3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is not detailed, the exploration of similar thiophene derivatives in medicinal chemistry is noteworthy. For example, benzothiophene carboxamide derivatives have been investigated as inhibitors of Plasmodium falciparum, indicating the potential of thiophene derivatives in antimalarial drug development (Banerjee et al., 2011). This suggests a broader interest in the pharmacological potential of such compounds, albeit within the constraints of excluding direct drug use, dosage, and side effects.

Zukünftige Richtungen

Thiophene derivatives, like “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis of novel thiophene moieties with wider therapeutic activity and more effective pharmacological activity .

Eigenschaften

IUPAC Name |

3-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVOOEHRYUFKLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)

![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)

![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)